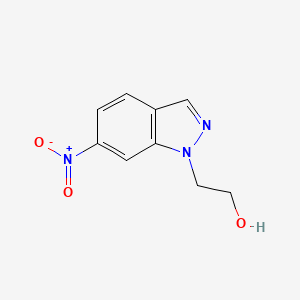

2-(6-Nitro-1h-indazol-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-nitroindazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c13-4-3-11-9-5-8(12(14)15)2-1-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSWPUPFIDHGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296138 | |

| Record name | 2-(6-nitro-1h-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27414-25-1 | |

| Record name | NSC107944 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-nitro-1h-indazol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 6 Nitro 1h Indazol 1 Yl Ethanol and Analogous Structures

Strategies for N1-Functionalization of 6-Nitro-1H-Indazole

The functionalization of the N1 position of the 6-nitro-1H-indazole core is a critical step in the synthesis of the target compound and its analogs. This process is governed by the principles of alkylation and the inherent regioselectivity of the asymmetric indazole ring system.

Alkylation of the indazole nitrogen is a common method for introducing a variety of substituents. This reaction typically involves the deprotonation of the indazole N-H by a base, followed by nucleophilic attack on an alkyl halide or other electrophile. The choice of base and solvent system is crucial for controlling the reaction's outcome. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of indazoles. d-nb.infonih.gov In one study, this combination led to excellent N1 regioselectivity (>99:1) for a C-3 substituted indazole, facilitating complete conversion when the reaction temperature was increased from room temperature to 50 °C. d-nb.info In contrast, using carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often results in lower selectivity. nih.gov

The regioselectivity of N-substitution in asymmetric indazoles like 6-nitro-1H-indazole is a complex phenomenon influenced by steric and electronic factors, as well as reaction conditions. nih.govnih.gov The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both nitrogen atoms, which can lead to variable N1:N2 selectivity upon reaction with electrophiles. nih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov Thermodynamic control can therefore favor the formation of N1-substituted products. nih.gov The choice of solvent and base plays a significant role in directing the substitution. For example, a study on various substituted indazoles highlighted that NaH in THF consistently favors N1 alkylation. d-nb.infonih.gov Conversely, substituents on the indazole ring itself can dramatically alter the regiochemical outcome. Electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N2 regioselectivity (≥ 96%). d-nb.infonih.gov The steric hindrance around the nitrogen atoms also plays a role; bulky substituents at positions adjacent to the nitrogen can influence which nitrogen is more accessible for alkylation. d-nb.info

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of a Model Indazole (Methyl 1H-indazole-3-carboxylate)

| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 20 | 1.5:1 | 96 |

| 2 | Cs₂CO₃ | DMF | 20 | 1.4:1 | 95 |

| 3 | Na₂CO₃ | DMF | 20 | 1.5:1 | 34 |

| 4 | K₃PO₄ | DMF | 20 | 1.2:1 | 95 |

| 5 | NaH | THF | 20 | >99:1 | 57 |

| 6 | NaH | THF | 50 | >99:1 | >99 |

Data synthesized from a study on a model indazole system. d-nb.info

Introduction of the Ethanol (B145695) Moiety and Related Aliphatic Chains

To synthesize 2-(6-Nitro-1h-indazol-1-yl)ethanol, a two-carbon chain with a terminal hydroxyl group must be attached to the N1 position of 6-nitro-1H-indazole. This can be achieved directly or through a precursor that is later converted to the desired alcohol.

A common and direct strategy involves the alkylation of 6-nitro-1H-indazole with a haloalkane that can serve as a precursor to the ethanol moiety. A specific example is the synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole. scielo.br In this procedure, 6-nitro-1H-indazole is reacted with 1-bromo-2-chloroethane (B52838) in ethanol at room temperature. scielo.br The reaction proceeds via nucleophilic substitution, where the indazole nitrogen displaces the more reactive bromide, affording the N1-substituted chloroethyl derivative. scielo.br This haloethyl precursor is a versatile intermediate that can be further modified. For example, it has been reacted with hydrazine (B178648) hydrate to yield 1-(2-hydrazinoethyl)-6-nitro-1H-indazole, demonstrating its utility in building more complex molecules. scielo.br

Reaction Scheme: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole

Advanced Synthetic Approaches for Structurally Related Indazole Derivatives

One-Pot Synthetic Strategies in Nitroindazole Chemistry

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, has proven highly effective in nitroindazole chemistry. A notable example is the development of an efficient one-pot domino process for the synthesis of 1-aryl-5-nitro-1H-indazoles. This method is predicated on a nucleophilic aromatic substitution (SNAr)-terminated domino reaction. nih.govresearchgate.net

The one-pot modification of this synthesis has been particularly successful for substrates derived from acetophenone, affording the desired 1-aryl-5-nitro-1H-indazoles in high yields, typically ranging from 73% to 96%. nih.gov For substrates derived from benzaldehyde, the one-pot method is also effective, though it may require a stepwise addition of reagents to achieve good yields (63–73%). nih.gov The efficiency of this one-pot protocol makes it a valuable tool for accessing a variety of substituted nitroindazoles. researchgate.net

| Starting Aldehyde/Ketone | Arylhydrazine | Product | Yield (%) |

|---|---|---|---|

| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine | 3-Methyl-5-nitro-1-phenyl-1H-indazole | 96 |

| 2-Fluoro-5-nitroacetophenone | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 88 |

| 2-Fluoro-5-nitroacetophenone | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 94 |

| 2-Fluoro-5-nitrobenzaldehyde | Phenylhydrazine | 5-Nitro-1-phenyl-1H-indazole | 72 |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-5-nitro-1H-indazole | 73 |

Applications of Click Chemistry in Indazole Hybrid Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for synthesizing complex molecular hybrids containing the indazole scaffold. organic-chemistry.orgnih.gov This reaction is characterized by its high efficiency, reliability, mild reaction conditions, and the formation of a stable 1,2,3-triazole ring that links the indazole moiety to another molecular entity. youtube.com

The general strategy for creating indazole hybrids via click chemistry involves two main steps. First, an indazole core is functionalized with either a terminal alkyne or an azide group. Second, this functionalized indazole is reacted with a complementary partner (an azide or alkyne, respectively) in the presence of a copper(I) catalyst. nih.govnih.gov This 1,3-dipolar cycloaddition reaction leads to the formation of a 1,4-disubstituted 1,2,3-triazole, effectively "clicking" the two molecular fragments together. youtube.com

This methodology allows for the modular assembly of diverse and complex molecules. For instance, by analogy with closely related heterocyclic systems like indole (B1671886), an azide-functionalized indazole can be coupled with various alkynes to generate a library of indazole-triazole conjugates. nih.gov The triazole linker is not merely a passive spacer; its chemical stability and ability to participate in hydrogen bonding can be crucial for the properties of the final hybrid molecule. The CuAAC reaction is tolerant of a wide array of functional groups, which minimizes the need for protecting groups and allows for the late-stage modification of complex molecules. organic-chemistry.org This versatility has made click chemistry an invaluable strategy in medicinal chemistry for creating novel molecular hybrids for various research applications. nih.govekb.eg

| Indazole Precursor | Coupling Partner | Resulting Hybrid Structure Core | Reaction Type |

|---|---|---|---|

| Indazole-alkyne | Azide-containing molecule (e.g., azido-sugar) | Indazole-triazole-sugar | CuAAC |

| Indazole-azide | Alkyne-containing molecule (e.g., propargylated peptide) | Indazole-triazole-peptide | CuAAC |

| Indazole-alkyne | Polymer with azide side-chains | Indazole-functionalized polymer | CuAAC |

| Indazole-azide | Fluorescent alkyne dye | Fluorescently-labeled indazole probe | CuAAC |

Molecular Structure and Stereochemical Investigations

Spectroscopic Characterization Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a related compound, (1H-indazol-1-yl)methanol, the CH₂ group appears between 5.5 and 5.6 ppm. nih.gov For the 7-nitro derivative, this signal shifts to 6.2 ppm due to the proximity of the nitro group. nih.gov The chemical shift of the OH proton can vary significantly depending on the solvent. nih.gov For ethanol (B145695), the hydroxyl proton (OH) is typically not split, the CH₂ group adjacent to the oxygen appears as a quartet, and the terminal CH₃ group is a triplet. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar compound, 2-nitro-1-phenylethanol, the carbon attached to the hydroxyl group (CH-OH) resonates at approximately 70.6 ppm, while the carbon bearing the nitro group (CH₂-NO₂) appears at around 81.1 ppm. rsc.org In various substituted secondary alcohols, the carbon of the CH-OH group can be found in the range of 66 to 76 ppm. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the indazole ring and the nitro group.

A study on nitro-substituted N-alkylanilines has shown that the substitution pattern significantly affects the chemical shifts of protons in the vicinity of the nitro group. scispace.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Compounds

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| (1H-indazol-1-yl)methanol | CH₂ | 5.5 - 5.6 | - | nih.gov |

| 7-nitro-(1H-indazol-1-yl)methanol | CH₂ | 6.2 | - | nih.gov |

| 2-nitro-1-phenylethanol | CH-OH | 5.42 | 70.6 | rsc.org |

| 2-nitro-1-phenylethanol | CH₂-NO₂ | 4.43-4.63 | 81.1 | rsc.org |

Note: Data is for related compounds and serves as an illustrative example. The exact chemical shifts for 2-(6-Nitro-1h-indazol-1-yl)ethanol may vary.

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

O-H Stretch: The hydroxyl group (-OH) of an alcohol typically exhibits a broad and strong absorption band in the region of 3200-3600 cm⁻¹. youtube.comlibretexts.org In the spectrum of ethanol, this broad band is centered around 3391 cm⁻¹. vscht.cz

N-O Stretch: The nitro group (-NO₂) is characterized by two strong stretching vibrations. The asymmetric stretch usually appears in the 1550-1500 cm⁻¹ range, and the symmetric stretch is found between 1385-1345 cm⁻¹. rsc.org For 2-nitro-1-phenylethanol, these bands are observed at 1554 cm⁻¹ and 1379 cm⁻¹, respectively. rsc.org

C-N Stretch: The stretching of the C-N bond in the indazole ring will also produce characteristic absorptions.

Aromatic C-H and C=C Stretches: Aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| Alcohol (-OH) | O-H Stretch (broad) | 3200-3600 | youtube.comlibretexts.org |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550-1500 | rsc.org |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1385-1345 | rsc.org |

| Alkane (-CH₂) | C-H Stretch | 2850-2960 | libretexts.org |

| Aromatic Ring | C-H Stretch | >3000 | vscht.cz |

| Aromatic Ring | C=C Stretch | 1450-1600 | libretexts.org |

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule. Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules. The mass spectrum of 2-(6-Nitro-1h-indazol-1-yl)ethanol would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ethanol side chain and the indazole ring.

Crystallographic Analysis for Solid-State Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on (1H-indazol-1-yl)methanol and its nitro-substituted derivatives reveal that the nitro groups are nearly coplanar with the benzene (B151609) ring. acs.org The torsion angles of the substituent at the N1 position are influenced by the presence and position of the nitro group. acs.org

Table 3: Crystallographic Data for Related Indazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | Monoclinic | P2₁/c | researchgate.net |

| 1-(6-nitro-1H-indazol-1-yl)ethanone | Monoclinic | P2₁/c | researchgate.net |

| 2-Methyl-6-nitro-2H-indazole | Monoclinic | P2₁/c | nih.gov |

The solid-state structure of indazole derivatives is often stabilized by a network of intermolecular interactions.

Hydrogen Bonding: A prominent feature in the crystal structures of N-hydroxymethyl derivatives of indazoles is the formation of dimers through intermolecular O-H···N hydrogen bonds. nih.govacs.org In these structures, the hydroxyl group of one molecule forms a hydrogen bond with the N2 atom of an adjacent molecule. acs.org In ether alcohols, intermolecular hydrogen bonding is generally stronger between two hydroxyl groups (OH-OH) than between a hydroxyl and an ether group (OH-OE). nih.gov

C-H···O Interactions: Weak C-H···O hydrogen bonds are also observed in the packing of some indazole derivatives, further stabilizing the crystal lattice. researchgate.netiucr.org In ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, the packing is directed by a combination of C-H···O hydrogen bonds and N-O···π interactions. researchgate.net

These combined spectroscopic and crystallographic studies provide a detailed and comprehensive understanding of the molecular and supramolecular structure of 2-(6-Nitro-1h-indazol-1-yl)ethanol and its analogs.

Tautomerism and Isomerism in Nitroindazole Systems

The indazole ring system is characterized by annular tautomerism, a form of prototropic tautomerism where a hydrogen atom can occupy different positions on the nitrogen atoms of the heterocyclic ring. researchgate.net This gives rise to two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of this equilibrium is crucial as it dictates the chemical properties and reactivity of the molecule and influences the potential for regioisomerism upon substitution.

Experimental and Theoretical Exploration of 1H- and 2H-Indazole Tautomeric Forms

The relative stability of the 1H- and 2H-tautomers of indazole and its derivatives has been a subject of extensive investigation, employing both experimental techniques and theoretical calculations. For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.gov This preference is generally maintained in substituted indazoles, including nitro-derivatives.

Computational studies, utilizing methods ranging from semi-empirical (AM1) to density functional theory (B3LYP) and ab initio Hartree-Fock (HF) calculations, have been applied to determine the stability of these tautomers. nih.gov These theoretical models consistently show that for most indazole derivatives, the 1H-tautomer is the more stable form. nih.gov Experimental validation for these theoretical findings comes from spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, is a powerful tool for studying tautomerism. beilstein-journals.org In many cases, fast proton exchange in solution leads to averaged signals, but under specific conditions or in the solid state, the distinct signals for the "blocked" tautomers can be resolved and assigned. beilstein-journals.org

The presence of a nitro group on the benzene ring of the indazole system can influence the electronic properties and potentially the tautomeric equilibrium, but the 1H-form generally remains the predominant species. Studies on the addition of formaldehyde (B43269) to various nitro-1H-indazoles confirm that the reaction proceeds on the N1-position, consistent with it being the more available and reactive site. nih.gov

| Computational Method | Basis Set | Finding on Tautomer Stability | Reference |

| AM1, HF, B3LYP | 6-31G** | In most cases, the 1H-tautomer is calculated to be more stable than the 2H-tautomer for indazole derivatives. | nih.gov |

| GIAO/DFT | 6-311++G(d,p) | Theoretical calculations provide a sound basis for experimental NMR observations of tautomeric forms. | nih.gov |

Analysis of Regioisomeric Purity and Control in Synthesis

When synthesizing N-substituted indazoles, the existence of the 1H- and 2H-tautomers leads to the potential formation of two distinct regioisomers: N1- and N2-substituted products. The ability to control the regioselectivity of these reactions is paramount for ensuring the regioisomeric purity of the desired compound, such as 2-(6-nitro-1H-indazol-1-yl)ethanol.

Research into the glycosylation of 4-nitroindazole has demonstrated that the ratio of N1- to N2-isomers can be effectively controlled by the reaction conditions. nih.govseela.net This control stems from the different energetic pathways leading to the two products:

Thermodynamic Control: Reactions run under conditions that allow for equilibrium to be established (e.g., higher temperatures or longer reaction times) predominantly yield the more stable N1-isomer. For example, the fusion reaction or a prolonged Silyl Hilbert-Johnson glycosylation (48 hours) of 4-nitroindazole favors the formation of the N1-ribonucleoside. nih.govseela.net

Kinetic Control: Reactions run under conditions that favor the faster-forming product (e.g., lower temperatures or shorter reaction times) can selectively produce the N2-isomer. A Silyl Hilbert-Johnson glycosylation of 4-nitroindazole for a shorter duration (5 hours) afforded only the N2-isomer. nih.govseela.net

This principle of kinetic versus thermodynamic control is a cornerstone of synthetic strategy for achieving high regioisomeric purity in substituted indazoles. By carefully selecting reagents, catalysts, and reaction parameters such as temperature and time, chemists can direct the substitution to the desired nitrogen atom of the nitroindazole core. nih.govresearchgate.netorganic-chemistry.org The structures of the resulting regioisomers are typically confirmed unequivocally by single-crystal X-ray analysis. nih.govseela.net

| Reaction Condition | Control Type | Predominant Isomer | Reference |

| Fusion Reaction / Silyl Hilbert-Johnson (48h) | Thermodynamic | N1-substituted | nih.govseela.net |

| Silyl Hilbert-Johnson (5h) | Kinetic | N2-substituted | nih.govseela.net |

| CuBr/Zn(OTf)₂ Catalysis | Regioselective | 2H-Indazoles | researchgate.net |

Theoretical and Computational Investigations of 2 6 Nitro 1h Indazol 1 Yl Ethanol and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

For instance, the crystal structure of Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate reveals a monoclinic crystal system. researchgate.net Similarly, 1-(6-Nitro-1H-indazol-1-yl)ethanone also crystallizes in a monoclinic system, with the indazole moiety being essentially planar. researchgate.net In the latter, the acetyl substituent's mean plane is twisted by 5.3 (1)° from the indazole plane. researchgate.net These experimental findings on bond lengths, bond angles, and dihedral angles serve as benchmarks for validating the accuracy of DFT-optimized geometries.

DFT calculations can also determine various electronic structure properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for predicting a molecule's reactivity and intermolecular interaction sites.

Table 1: Crystallographic Data for Analogs of 2-(6-Nitro-1h-indazol-1-yl)ethanol

| Parameter | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate researchgate.net | 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net |

| Chemical Formula | C₁₁H₁₁N₃O₄ | C₉H₇N₃O₃ |

| Molecular Weight | 249.23 | 205.18 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 12.6867 (6) | 3.8919 (1) |

| b (Å) | 21.7492 (10) | 20.4831 (6) |

| c (Å) | 8.1393 (4) | 11.2580 (4) |

| β (º) | 90.772 (1) | 92.757 (1) |

| Volume (ų) | 2245.64 (18) | 896.43 (5) |

This table presents selected crystallographic data obtained from X-ray diffraction studies of two analogs of 2-(6-nitro-1h-indazol-1-yl)ethanol, providing insight into their solid-state molecular structures.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and for confirming the structure of newly synthesized compounds.

Studies on 1H-indazole and its nitro derivatives have demonstrated that theoretical calculations at the B3LYP/6-311++G(d,p) level of theory provide a solid foundation for experimental NMR observations. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals to specific atoms within the molecule. For 2-(6-nitro-1H-indazol-1-yl)ethanol, such calculations would be crucial to assign the signals of the protons and carbons in the indazole ring, the nitro group-bearing benzene (B151609) ring, and the ethanol (B145695) substituent.

Vibrational analysis, typically performed after a geometry optimization, calculates the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical vibrational spectrum can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed absorption bands. Furthermore, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum.

Conformational analysis is particularly important for flexible molecules like 2-(6-nitro-1H-indazol-1-yl)ethanol, which has a rotatable bond between the indazole ring and the ethanol group. Different spatial arrangements of the ethanol side chain relative to the indazole core result in different conformers with varying energies. Theoretical studies on similar molecules, like ethanol, have shown the existence of different conformers (e.g., anti and gauche) with small energy differences. researchgate.net For 2-(6-nitro-1H-indazol-1-yl)ethanol, DFT calculations can be used to explore the potential energy surface by rotating the C-N bond, thereby identifying the most stable conformers and the energy barriers between them. The stability of these conformers is often governed by a delicate balance of steric effects and weak intramolecular interactions, such as hydrogen bonds. frontiersin.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For 2-(6-nitro-1H-indazol-1-yl)ethanol, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The process generates numerous possible binding poses and scores them based on a scoring function, which estimates the binding free energy. The lower the docking score, the higher the predicted binding affinity. jbcpm.com The selection of the target protein would depend on the therapeutic area of interest. For instance, given the nitroaromatic scaffold, potential targets could include enzymes from pathogenic organisms or proteins involved in cancer pathways. The docking analysis would reveal the most probable binding orientation of the compound within the active site, providing a static snapshot of the ligand-receptor complex.

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the intermolecular interactions between the ligand and the protein. nih.gov These interactions are crucial for stabilizing the complex. For 2-(6-nitro-1H-indazol-1-yl)ethanol, the analysis of the best-docked poses would identify the key amino acid residues in the binding pocket that interact with the ligand.

These interactions can be categorized as:

Hydrophilic interactions: These include hydrogen bonds, which are critical for binding specificity and affinity. The hydroxyl group of the ethanol moiety and the nitro group in 2-(6-nitro-1H-indazol-1-yl)ethanol are potential hydrogen bond donors and acceptors, respectively. The nitrogen atoms of the indazole ring can also participate in hydrogen bonding.

Hydrophobic interactions: These involve non-polar parts of the ligand and protein. The indazole ring system can form hydrophobic interactions with non-polar amino acid residues such as valine, leucine, and isoleucine.

Pi-stacking interactions: The aromatic indazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Other interactions: These may include electrostatic interactions between the electron-rich nitro group and positively charged residues.

By mapping these interaction networks, researchers can understand the structural basis of the ligand's activity and propose modifications to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules like 2-(6-nitro-1H-indazol-1-yl)ethanol and its analogs in a simulated biological environment. nih.govnih.gov These simulations track the movements of atoms over time, providing detailed insights into the structural flexibility, stability, and intermolecular interactions that govern a compound's biological activity. nih.gov By understanding the dynamic behavior of these molecules, researchers can gain a clearer picture of how they interact with their biological targets. nih.gov

Assessment of Structural and Intermolecular Affinity Stability in Dynamic Environments

The stability of a ligand-receptor complex is crucial for its therapeutic efficacy. MD simulations are employed to assess this stability by monitoring key parameters over the course of the simulation. For instance, in studies of 6-nitroindazole (B21905) derivatives, MD simulations have been used to understand the structural and intermolecular affinity stability when bound to a biological target, such as an enzyme. nih.gov

A key metric in these assessments is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1–3 Å), indicates that the complex has reached a state of equilibrium and remains stable throughout the simulation. nih.gov This suggests that the ligand is well-accommodated within the binding site.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. The persistence of these interactions over time is a strong indicator of high binding affinity and stability. nih.gov For example, simulations of a 3-chloro-6-nitro-1H-indazole derivative complexed with Leishmania trypanothione (B104310) reductase (TryR) revealed a stable network of hydrophobic and hydrophilic interactions, confirming the stability of the complex in a biological environment. nih.gov

Analysis of Binding Free Energies (e.g., MM/GBSA)

To quantify the binding affinity of a ligand to its target, computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used. nih.gov This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The MM/GBSA approach is a popular technique for estimating the free energy of binding for small ligands to macromolecules and is considered an intermediate method in terms of computational cost and accuracy. nih.gov

The binding free energy is composed of several terms, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. nih.gov In the study of the 3-chloro-6-nitro-1H-indazole derivative with TryR, MM/GBSA calculations were performed on snapshots taken from the MD simulation trajectory. nih.gov The results indicated a high stability for the enzyme-inhibitor complex, corroborating the findings from the structural stability analysis. nih.gov The calculation of these energy components helps to identify the key forces driving the binding event, providing valuable information for further optimization of the compound. nih.gov

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a significant role in elucidating these relationships, enabling the rational design of more potent and selective molecules.

Correlation of Substituent Effects with Biological Activity

The biological activity of the 6-nitroindazole scaffold can be significantly modulated by introducing different substituents at various positions on the indazole ring. By correlating these structural modifications with changes in measured biological activity (e.g., IC₅₀ values), researchers can derive valuable SAR insights.

For example, studies on 5-nitroindazole (B105863) derivatives have shown that different substituents can lead to varying levels of antiprotozoal activity. nih.gov The introduction of different chemical moieties can impact factors like lipophilicity, electronic properties, and steric hindrance, all of which can affect how the molecule interacts with its biological target. nih.gov Research on antitubercular nitroimidazoles, a related class of compounds, has demonstrated a clear distinction in activity based on the position of the nitro group and the nature of the side chain. nih.gov For instance, a lipophilic side chain was found to be crucial for the activity of 4-nitroimidazoles but actually decreased the anaerobic activity in the 5-nitro series. nih.gov

Similarly, the synthesis and evaluation of various 1-aryl-5-nitro-1H-indazoles revealed how different substituents on the aryl ring influence the compound's properties. mdpi.com In the development of anticancer agents based on 1,3-dimethyl-6-amino indazole derivatives, the addition of a 4-bromobenzyl group resulted in a compound with significant activity. nih.gov

The following table presents data on the in-vitro activity of various 5-nitroindazole derivatives against Acanthamoeba castellanii, illustrating the impact of different substituents on biological efficacy. nih.gov

| Compound ID | Substituent Group | IC₅₀ (µM) on Trophozoites |

| 8 | [Substituent details not provided in abstract] | < 5 |

| 9 | [Substituent details not provided in abstract] | < 5 |

| 10 | [Substituent details not provided in abstract] | < 5 |

| Reference Drug (Chlorhexidine) | - | > 5 |

Table 1: In-vitro activity of selected 5-nitroindazole derivatives against A. castellanii. Data sourced from reference nih.gov.

Computational Approaches to Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov This "pharmacophore" represents the key interaction points between a ligand and its target receptor. nih.gov

The process often begins with a set of known active molecules, which are aligned to identify their common structural features. nih.gov The resulting pharmacophore model can then be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules that fit the model and are therefore likely to be active. nih.govnih.gov

Once potential hits are identified, they undergo further computational analysis, such as molecular docking and MD simulations, to predict their binding mode and affinity. nih.govnih.gov This integrated computational workflow is a cornerstone of modern lead optimization. tmu.edu.twresearchgate.net For instance, a pharmacophore model could be developed based on highly active 6-nitroindazole analogs. This model would highlight the critical functional groups and their spatial relationships. New candidate molecules could then be designed to better match this pharmacophore, potentially improving their binding affinity and selectivity. nih.gov This structure-based design strategy allows for a more focused and efficient optimization process, reducing the time and cost associated with synthesizing and testing new compounds. tmu.edu.tw

Future Research Directions and Translational Perspectives for 2 6 Nitro 1h Indazol 1 Yl Ethanol Analogs

Rational Design and Synthesis of Next-Generation Indazole Derivatives with Enhanced Selectivity

The rational design of new indazole derivatives is a cornerstone of advancing their therapeutic potential. This approach moves beyond serendipitous discovery to a targeted strategy based on a deep understanding of structure-activity relationships (SAR). nih.gov By systematically modifying the core indazole scaffold, researchers can fine-tune the pharmacological properties of these compounds to enhance their selectivity for specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Key strategies in the rational design of next-generation indazole derivatives include:

Molecular Hybridization: This technique involves combining the structural features of different pharmacophores to create a new hybrid molecule with enhanced or novel biological activities. researchgate.net For instance, a study focused on designing and synthesizing 1H-indazole-3-amine derivatives through molecular hybridization resulted in compounds with significant antitumor activity and high selectivity for cancer cells over normal cells. researchgate.net

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target, often a protein or enzyme, to design molecules that can bind to it with high affinity and specificity. nih.gov This has been successfully applied in the development of indazole-based inhibitors for various kinases, including epidermal growth factor receptor (EGFR) and Aurora kinases. nih.gov

Fragment-Based Lead Discovery (FBLD): FBLD involves screening small chemical fragments for binding to a target and then growing or combining these fragments to create a more potent lead compound. nih.gov This method has been used to identify indazole-based ligands that inhibit enzymes like ubiquitin-specific protease 7 (USP7). nih.gov

Systematic Optimization: This involves making incremental changes to a lead compound and evaluating the impact on its activity and selectivity. For example, the optimization of 1H-indazole analogues has led to the development of irreversible and mutant-selective EGFR inhibitors. nih.gov

The synthesis of these rationally designed compounds often involves multi-step chemical processes. A common approach is the alkylation of the indazole ring, followed by further functionalization. researchgate.net For example, new series of 1-substituted 6-nitro-1H-indazoles have been synthesized through alkylation reactions. researchgate.net The development of efficient synthetic pathways, such as those utilizing 1,3-dipolar cycloaddition reactions, is crucial for producing a diverse library of indazole derivatives for biological evaluation. nih.gov

Development of Advanced Pharmacological Profiling Methodologies

Once synthesized, novel indazole derivatives must undergo rigorous pharmacological profiling to characterize their biological effects. The development of advanced and high-throughput methodologies is essential for efficiently screening large numbers of compounds and gaining a comprehensive understanding of their activity.

Modern pharmacological profiling encompasses a range of in vitro and in silico techniques:

In Vitro Cell Line Inhibitory Activity: A primary step in profiling is to assess the cytotoxic or inhibitory activity of the compounds against various cell lines, including cancer cells and normal cells, to determine their potency and selectivity. researchgate.netnih.gov The IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%, is a key parameter measured in these assays. researchgate.net

Mechanism of Action Studies: For promising compounds, further studies are conducted to elucidate their mechanism of action. This can involve assays to detect apoptosis (programmed cell death), cell cycle arrest, and the modulation of specific signaling pathways. researchgate.netnih.gov Techniques like Western blotting are used to measure the expression levels of key proteins involved in these processes. researchgate.net

Enzymatic Assays: To determine if a compound targets a specific enzyme, enzymatic assays are performed. These assays measure the ability of the compound to inhibit the activity of a purified enzyme, providing direct evidence of target engagement. nih.gov

In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These in silico models help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

The integration of these advanced profiling methodologies allows for a more complete and nuanced understanding of the pharmacological properties of new indazole derivatives, facilitating the selection of the most promising candidates for further development.

Further Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Levels

A deep understanding of how indazole derivatives exert their biological effects at the molecular and cellular levels is critical for their optimization and clinical translation. Future research will continue to focus on unraveling the intricate mechanisms of action of these compounds.

Key areas of investigation include:

Target Identification and Validation: While some indazole derivatives have known targets, the precise molecular targets for many others remain to be identified. Advanced techniques such as chemical proteomics and genetic screening can be employed to identify the direct binding partners of these compounds within the cell.

Signaling Pathway Analysis: Once a target is identified, researchers investigate how the compound modulates the downstream signaling pathways. This involves studying the phosphorylation status of key proteins, gene expression changes, and other cellular responses. For example, some indazole derivatives have been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis. researchgate.net

Elucidation of Resistance Mechanisms: As with any therapeutic agent, the development of resistance is a potential challenge. Research into the mechanisms by which cells may become resistant to indazole-based drugs is essential for developing strategies to overcome or prevent resistance.

Apoptosis and Cell Cycle Analysis: Many anticancer drugs work by inducing apoptosis or causing cell cycle arrest. Detailed studies using techniques like flow cytometry with PI and Annexin V-FITC staining can quantify the extent of apoptosis and identify the specific phase of the cell cycle at which the compound exerts its effect. researchgate.net

By elucidating the detailed molecular and cellular mechanisms of action, researchers can develop more effective and targeted therapies based on the indazole scaffold.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental approaches has revolutionized modern drug discovery, and this integrated strategy is particularly valuable in the development of indazole derivatives. jddhs.com This multidisciplinary approach accelerates the identification and optimization of lead compounds, making the drug discovery pipeline more efficient and cost-effective. frontiersin.org

The integration of these methods manifests in several ways:

Virtual Screening and Molecular Docking: Computational techniques like molecular docking are used to screen large virtual libraries of compounds to predict their binding affinity and mode of interaction with a specific biological target. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov Docking studies have been instrumental in assessing the potential of indazole derivatives to interact with targets like renal cancer-related proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddhs.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can help to assess the stability of the binding interaction and understand the conformational changes that occur upon ligand binding. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It can provide information about properties like the HOMO-LUMO energy gap, which can be correlated with the reactivity and stability of the compounds. nih.gov

The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm in modern drug discovery. jddhs.com This integrated approach allows for a more rational and targeted exploration of the vast chemical space of indazole derivatives, ultimately increasing the probability of discovering novel therapeutic agents with improved efficacy and safety profiles. frontiersin.org

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 2-(6-Nitro-1H-indazol-1-yl)ethanol, and how can reaction conditions be optimized to enhance yield?

Methodological Answer:

The synthesis typically involves nitration of indazole derivatives followed by alkylation with ethylene oxide or ethanol derivatives. Optimization includes:

- Stepwise Nitration: Introducing the nitro group at the 6-position of indazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to minimize byproducts.

- Alkylation Efficiency: Using phase-transfer catalysts to improve the reaction kinetics of ethanol substitution.

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) to isolate the target compound. Monitoring via TLC and HPLC ensures purity (>95%) .

Basic: What spectroscopic techniques are critical for characterizing the purity and structure of 2-(6-Nitro-1H-indazol-1-yl)ethanol?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the indazole backbone and nitro/ethanol substituents. Aromatic proton signals near δ 8.5–9.0 ppm indicate nitro-group proximity .

- FTIR: Peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~3400 cm⁻¹ (O–H stretch) validate functional groups .

- HPLC-MS: Quantifies purity and identifies impurities (e.g., unreacted intermediates) using C18 columns and ESI+ ionization .

Advanced: How can SHELXL be utilized to refine the crystal structure of 2-(6-Nitro-1H-indazol-1-yl)ethanol, especially when dealing with high-resolution or twinned data?

Methodological Answer:

- Data Handling: Use

SHELXL’s twin refinement module (TWIN/BASF commands) for twinned crystals. Input HKLF 5 format data to model overlapping reflections . - Hydrogen Bonding: Restrain O–H···N interactions using DFIX/ISOR constraints for ethanol and nitro groups.

- Validation: Cross-check with

PLATONto detect missed symmetry or disorder. Final R1 values <0.05 indicate robust refinement .

Advanced: What methodologies are recommended for resolving contradictions between experimental crystallographic data and computational modeling results for nitro-substituted indazole derivatives?

Methodological Answer:

- Iterative Refinement: Adjust DFT calculations (e.g., B3LYP/6-311+G(d,p)) to match experimental bond lengths/angles from

SHELXLoutputs . - Data Triangulation: Compare XRD-derived torsion angles with molecular dynamics simulations to identify conformational discrepancies .

- Error Analysis: Use statistical tools (e.g., χ² tests) to evaluate systematic errors in data collection vs. computational approximations .

Advanced: How can thermodynamic frameworks predict key properties like vaporization enthalpy for 2-(6-Nitro-1H-indazol-1-yl)ethanol, and what are the limitations of such approaches?

Methodological Answer:

- Group Contribution Methods: Apply the “centerpiece” approach to estimate ΔHvap by segmenting the molecule into indazole, nitro, and ethanol moieties .

- Limitations: Neglects intermolecular H-bonding effects in condensed phases. Validate predictions with experimental DSC/TGA data (±5% error typical) .

- NIST Data: Cross-reference with similar compounds (e.g., 2-nitroethanol) in the NIST Chemistry WebBook for baseline corrections .

Basic: What are the common impurities formed during the synthesis of 2-(6-Nitro-1H-indazol-1-yl)ethanol, and how can they be identified and quantified?

Methodological Answer:

- Byproducts: 6-Nitroindazole (unreacted starting material) and 2-(5-Nitro-1H-indazol-1-yl)ethanol (regioisomer) are common .

- Analytical Techniques:

- HPLC-DAD: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with UV detection at 254 nm.

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 164 for dehydroxy byproducts) .

Advanced: How can researchers design experiments to analyze the hydrogen-bonding network in 2-(6-Nitro-1H-indazol-1-yl)ethanol crystals?

Methodological Answer:

- XRD Analysis: Perform high-resolution single-crystal XRD (λ = 0.71073 Å) to map O–H···N and C–H···O interactions. Use

SHELXL’s PART commands to model disorder . - Hirshfeld Surfaces: Generate via

CrystalExplorerto visualize intermolecular contacts. Compare fingerprint plots with analogous indazole derivatives . - DFT Validation: Optimize H-bond geometries using Gaussian09 with implicit solvent models (e.g., PCM) .

Basic: What solvent systems are optimal for recrystallizing 2-(6-Nitro-1H-indazol-1-yl)ethanol to achieve high-purity single crystals?

Methodological Answer:

- Solvent Screening: Test ethanol/water (4:1 v/v) or DMSO/ethyl acetate (1:5) mixtures via slow evaporation.

- Crystal Quality: Monitor under polarized light for birefringence. Hexagonal plate crystals (space group P2₁/c) are typical .

- Impurity Exclusion: Pre-filter solutions through 0.22 µm PTFE membranes to remove particulate contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.